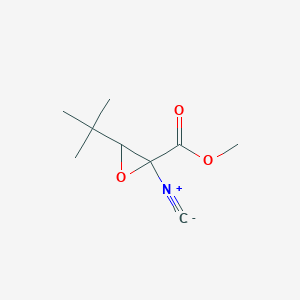
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring, a tert-butyl group, and an isocyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate typically involves multiple steps, starting with the preparation of the oxirane ring. One common method is the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The tert-butyl group can be introduced through alkylation reactions, while the isocyano group is often added via a nucleophilic substitution reaction using an appropriate isocyanide reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can target the isocyano group, converting it to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the isocyano group or the oxirane ring, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction of the isocyano group can produce primary amines.
Applications De Recherche Scientifique
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophiles. The isocyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-tert-butyl-2-oxirane-2-carboxylate: Lacks the isocyano group, resulting in different reactivity and applications.
Methyl 3-isocyanooxirane-2-carboxylate: Lacks the tert-butyl group, affecting its steric properties and reactivity.
Methyl 3-tert-butyl-2-isocyanooxirane-2-acetate: Similar structure but with an acetate group instead of a carboxylate group, leading to different chemical properties.
Uniqueness
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the oxirane ring and the isocyano group allows for a wide range of chemical transformations and interactions with biological molecules.
Propriétés
Numéro CAS |
90179-09-2 |
|---|---|
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-8(2,3)6-9(10-4,13-6)7(11)12-5/h6H,1-3,5H3 |
Clé InChI |
ZCAGFDTXUXJAPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1C(O1)(C(=O)OC)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


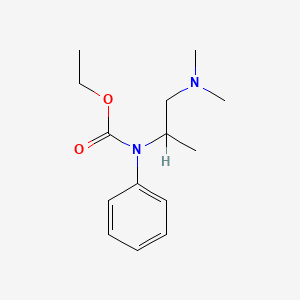
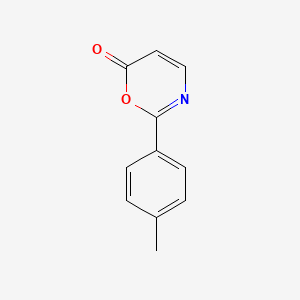


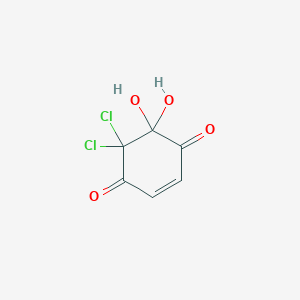
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)
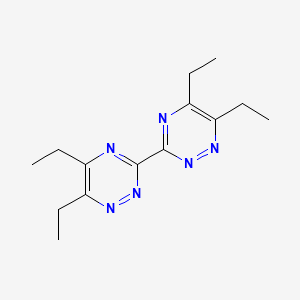

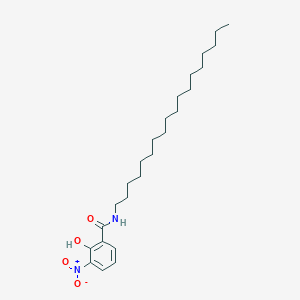




![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
